[Glp5,(Me)Phe8,Sar9] Substance P (5-11)

Pharmacokinetics Peptide Stability NK1 Receptor

Choose [Glp5,(Me)Phe8,Sar9] Substance P (5-11) (DiMe-C7) when your protocol demands sustained, equipotent NK1 receptor activation. Unlike rapidly degraded native Substance P, its three key structural modifications—N-terminal pyroglutamate, (Me)Phe8 N-methylation, and Sar9 substitution—prevent enzymatic breakdown, enabling chronic infusion, long-duration locomotor, and cardiorespiratory reflex studies. This is the preferred tool for region-specific dopaminergic modulation in the VTA and RVLM-mediated autonomic mapping. Not interchangeable with septide or GR 73632. Buy direct for experimental reproducibility.

Molecular Formula C43H61N9O9S
Molecular Weight 880.1 g/mol
CAS No. 77128-69-9
Cat. No. B1585030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Glp5,(Me)Phe8,Sar9] Substance P (5-11)
CAS77128-69-9
Synonyms(pGlu(5),Me-Phe(8),Sar(9))substance P-(5-11)
(pGlu(5)-MePhe(8)-Sar(9))SP (5-11)
5-pGlu-8-MePhe-9-MeGly-substance P (5-11)
DiMe-C7
dimethyl C7
substance P (5-11), pGlu(5)-MePhe(8)-MeGly(9)-
substance P (5-11), pGlu(5)-MePhe(8)-Sar(9)-
substance P (5-11), pyroglutamyl(5)-methylphenylalanyl(8)-methylglycine(9)-
Molecular FormulaC43H61N9O9S
Molecular Weight880.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)N(C)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C3CCC(=O)N3
InChIInChI=1S/C43H61N9O9S/c1-26(2)22-32(41(59)48-29(38(45)56)20-21-62-5)47-37(55)25-51(3)43(61)34(24-28-14-10-7-11-15-28)52(4)42(60)33(23-27-12-8-6-9-13-27)50-40(58)31(16-18-35(44)53)49-39(57)30-17-19-36(54)46-30/h6-15,26,29-34H,16-25H2,1-5H3,(H2,44,53)(H2,45,56)(H,46,54)(H,47,55)(H,48,59)(H,49,57)(H,50,58)/t29-,30-,31-,32-,33-,34-/m0/s1
InChIKeyIEEBRBMEXFNVKU-CVUOCSEZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[Glp5,(Me)Phe8,Sar9] Substance P (5-11) (CAS 77128-69-9): Metabolic Stability and Prolonged NK1R Activity in Neurokinin Research


[Glp5,(Me)Phe8,Sar9] Substance P (5-11), also referred to as DiMe-C7, is a synthetically modified C-terminal heptapeptide analog of the endogenous neuropeptide Substance P . It is characterized by three key structural modifications relative to the native sequence: N-terminal pyroglutamate at position 5 (Glp5), N-methylation of phenylalanine at position 8 ((Me)Phe8), and substitution of glycine with sarcosine at position 9 (Sar9) . These modifications confer resistance to enzymatic degradation while retaining agonistic activity at the neurokinin-1 receptor (NK1R), resulting in a pharmacological profile characterized by equipotent receptor activation coupled with significantly extended duration of action in vivo .

Procurement Rationale: Why Native Substance P and Alternative NK1 Agonists Cannot Substitute for [Glp5,(Me)Phe8,Sar9] Substance P (5-11)


Generic substitution with unmodified Substance P (5-11) or alternative NK1 agonists such as GR 73632, [Sar9,Met(O2)11]SP, or Septide is scientifically invalid for experiments requiring sustained receptor activation or specific neuroanatomical selectivity profiles. Native Substance P is rapidly degraded by peptidases in vivo, severely limiting its utility in long-duration behavioral or neurochemical studies [1]. While alternative NK1 agonists offer high receptor potency and subtype selectivity, their distinct binding modalities and regional efficacy profiles prevent direct interchangeability without compromising experimental reproducibility. The structural modifications in [Glp5,(Me)Phe8,Sar9] Substance P (5-11) confer a unique combination of prolonged NK1R activation and region-specific dopaminergic modulation that is not replicated by these comparators .

[Glp5,(Me)Phe8,Sar9] Substance P (5-11) Differentiation Evidence: Quantitative Comparison with NK1 Agonist Comparators


Prolonged Duration of Action: [Glp5,(Me)Phe8,Sar9] SP (5-11) vs. Native Substance P

[Glp5,(Me)Phe8,Sar9] Substance P (5-11) exhibits dramatically prolonged functional activity compared to native Substance P due to engineered protease resistance. While unmodified SP is rapidly degraded in vivo, the N-methylation and sarcosine substitution in DiMe-C7 confer substantial metabolic stability, resulting in a significantly extended duration of action at the NK1 receptor . This is consistently described across authoritative sources as a 'much longer' or 'significantly extended' duration relative to Substance P . In contrast, the potent NK1 agonist [Sar9,Met(O2)11]SP, though highly selective, is characterized as 'equipotent with SP' without a documented substantial extension in duration of action [1].

Pharmacokinetics Peptide Stability NK1 Receptor

Region-Specific Dopamine Metabolism: [Glp5,(Me)Phe8,Sar9] SP (5-11) vs. Alternative NK1 Agonists

[Glp5,(Me)Phe8,Sar9] Substance P (5-11) uniquely and selectively activates dopamine metabolism specifically within the mesencephalon and midbrain cortex of the rat brain when administered into the ventral tegmental area (VTA) at doses of 2 μg/side . This regional specificity contrasts with alternative NK1 agonists. For example, Septide ([pGlu6,Pro9]SP(6-11)) acts at a distinct NK1 receptor subsite from that recognized by SP, producing a different pharmacological profile and engaging 'septide-sensitive' tachykinin receptors in peripheral tissues like rat urinary bladder [1]. Similarly, GR 73632, while a potent NK1 agonist (EC50 = 2 nM in guinea pig vas deferens), demonstrates a different tissue efficacy profile, being equipotent to SP in activating micturition reflexes and producing pruritic responses upon intrathecal administration, rather than the mesencephalic dopaminergic activation characteristic of DiMe-C7 .

Dopamine Neurochemistry Mesolimbic Pathway

Behavioral Activation: Dose-Dependent Locomotor Effects of [Glp5,(Me)Phe8,Sar9] SP (5-11)

[Glp5,(Me)Phe8,Sar9] Substance P (5-11) produces significant, dose-dependent increases in locomotor activity when administered into the ventral tegmental area (VTA) of rats. At a dose of 3 μg/side (unilateral injection), DiMe-C7 elicits a significant increase in locomotor activity, while lower doses (0.5 and 1.5 μg/side) produce measurable but less pronounced effects . This behavioral activation is consistent with its documented ability to induce reinstatement of cocaine-seeking behavior in rodent models . In contrast, the highly selective NK1 agonist [Sar9,Met(O2)11]SP, while a potent and selective NK1 full agonist (pKd = 9.0 at rat NK1 receptor), has been reported to be less effective than SP in modulating cholinergic neurotransmission at intracardiac ganglia and does not trigger action potentials independently, indicating a distinct functional efficacy profile compared to DiMe-C7 [1].

Locomotor Activity Behavioral Pharmacology Addiction

Cardiorespiratory Reflex Modulation: Functional Evidence in RVLM Microinjection

Bilateral microinjection of [Glp5,(Me)Phe8,Sar9] Substance P (5-11) (referred to as DiMe-SP) into the rostral ventrolateral medulla (RVLM) of anesthetized rats produces significant cardiovascular and respiratory effects, including an increase in arterial blood pressure (ABP), splanchnic sympathetic nerve activity (sSNA), and heart rate, accompanied by abolition of phrenic nerve activity [1]. Notably, NK1 receptor activation by DiMe-SP dramatically attenuated the somato-sympathetic reflex elicited by tibial nerve stimulation while leaving the baroreflex and chemoreflex unaffected [2]. This selective reflex modulation pattern differs from the profile of [Sar9,Met(O2)11]SP, which, despite being a highly selective NK1 agonist equipotent with SP, is reported to be less effective in certain neuronal systems and does not trigger action potentials independently in intracardiac ganglia [3].

Cardiovascular Autonomic Regulation RVLM

[Glp5,(Me)Phe8,Sar9] Substance P (5-11): Validated Research Applications Based on Differential Evidence


Sustained NK1 Receptor Activation in Extended-Duration Behavioral Paradigms

Use [Glp5,(Me)Phe8,Sar9] Substance P (5-11) in experiments requiring prolonged NK1 receptor agonism that cannot be achieved with rapidly degraded native Substance P or short-acting selective agonists such as [Sar9,Met(O2)11]SP. Its metabolic stability supports extended time-course studies including chronic infusion models, long-duration locomotor activity monitoring, and sustained drug-seeking reinstatement paradigms. The documented dose-dependent locomotor activation at 3 μg/side VTA provides a validated reference point for experimental design .

Region-Specific Dopaminergic Activation in Mesolimbic Pathway Studies

Employ [Glp5,(Me)Phe8,Sar9] Substance P (5-11) for investigations requiring selective activation of dopamine metabolism specifically within the mesencephalon and midbrain cortex. Unlike Septide, which targets a distinct NK1 subsite with different tissue distribution, DiMe-C7 demonstrates reproducible, region-specific dopaminergic effects when microinfused into the ventral tegmental area at 2 μg/side . This application is particularly relevant for addiction research, reward pathway mapping, and studies of mesolimbic dopamine function.

Central Cardiovascular Reflex Studies in RVLM

Utilize [Glp5,(Me)Phe8,Sar9] Substance P (5-11) (DiMe-SP) for investigations of NK1 receptor-mediated modulation of cardiorespiratory reflexes in the rostral ventrolateral medulla. Bilateral microinjection into the RVLM produces reproducible increases in arterial blood pressure, sympathetic nerve activity, and heart rate, while selectively attenuating somato-sympathetic reflexes without affecting baroreflex or chemoreflex function [1]. This specific reflex modulation profile, combined with the compound's prolonged duration of action, makes it a preferred tool for extended autonomic neuroscience experiments compared to less stable NK1 agonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for [Glp5,(Me)Phe8,Sar9] Substance P (5-11)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.